Multi-Target Pharmacology vs. Donepezil
AChE-IN-14 exhibits sub-micromolar inhibition of human recombinant acetylcholinesterase (hAChE), with an IC50 of 0.48 µM . This is approximately 40- to 80-fold less potent than the clinical drug donepezil, which has reported hAChE IC50 values of 6-12 nM . However, this potency trade-off is balanced by AChE-IN-14's unique multi-target profile: it also inhibits butyrylcholinesterase (eqBuChE IC50 = 0.44 µM) and potently binds the histamine H3 receptor (H3R Ki = 159.8 nM) . Donepezil lacks meaningful H3R activity . This polypharmacology makes AChE-IN-14 a more representative tool for investigating multi-target-directed ligand (MTDL) strategies in Alzheimer's disease.
| Evidence Dimension | hAChE Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.48 µM |
| Comparator Or Baseline | Donepezil: IC50 = 6.7-11.6 nM |
| Quantified Difference | AChE-IN-14 is ~40-80x less potent at hAChE |
| Conditions | hAChE enzyme assay (in vitro) |
Why This Matters
This comparison underscores that AChE-IN-14 is not a replacement for donepezil in studies requiring high AChE potency; instead, it is a specialized tool for exploring H3R-mediated effects alongside cholinesterase inhibition.
